

A Technical Guide to the Physicochemical Properties of Crystalline L-Quebrachitol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Quebrachitol

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Abstract: This document provides a comprehensive overview of the physicochemical properties of crystalline **L-Quebrachitol** (2-O-methyl-L-inositol), a naturally occurring cyclitol of significant interest to the pharmaceutical industry. It serves as a technical guide for researchers, scientists, and drug development professionals, detailing crystallographic, spectroscopic, and thermal properties. This guide includes structured data tables for easy reference, detailed experimental protocols for key analytical techniques, and visualizations of workflows and relevant biological pathways to contextualize its significance.

Introduction

L-Quebrachitol is an optically active cyclic polyol found in various natural sources, most notably in the serum of latex from the rubber tree (*Hevea brasiliensis*), but also in plants like *Cannabis sativa* and sea buckthorn.[1][2] Its unique chiral structure makes it a valuable starting material and versatile building block for the synthesis of complex, bioactive molecules and chiral drugs with potential applications in treating diabetes, cancer, and inflammatory conditions.[3][4][5] A thorough understanding of its solid-state and physicochemical properties is critical for its isolation, purification, and utilization in drug discovery and development.

Physical and Chemical Properties

L-Quebrachitol presents as a white, crystalline solid.[2][5] It is highly soluble in water and polar organic solvents like boiling alcohol and pyridine, but insoluble in non-polar solvents such as ether.[1][2] Its sweetening property is reported to be approximately half that of sucrose.[2]

Table 1: General Physicochemical Properties of **L-Quebrachitol**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₆	[2][6]
Molar Mass	194.18 g/mol	[2][6]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	184.5 °C - 198 °C	[1][2][7]
Boiling Point	~210 °C (in vacuum)	[1]
IUPAC Name	(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol	[6]
Water Solubility	38 g / 100 g saturated solution (0 °C) 70 g / 100 g saturated solution (100 °C)	[1]
Other Solubilities	Soluble in DMSO, dimethyl formamide, boiling alcohol, acetic acid, pyridine; Insoluble in ether.	[1][2]
Refractive Index	n _α = 1.546, n _β = 1.552, n _v = 1.572	[1]

Crystallographic Properties

Single-crystal X-ray diffraction studies have definitively established the structure of **L-Quebrachitol**. It crystallizes in a monoclinic system with the space group P2₁, containing two molecules per unit cell.[1][3][8] The cyclohexane ring adopts a stable chair conformation, with the majority of its bulky hydroxyl and methoxy pendent groups occupying equatorial positions. [3][8] The crystal structure is further stabilized by an extensive network of intermolecular hydrogen bonds.[3][8]

Table 2: Crystallographic Data for **L-Quebrachitol**

Parameter	Value (Dowd et al., 2002)[3][8]	Value (Huang et al., 1994)[3][8]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁	P2 ₁
a	6.6289(4) Å	6.702(4) Å
b	7.1895(4) Å	7.207(4) Å
c	8.6843(5) Å	8.758(5) Å
β	90.5690(10)°	90.24(5)°
Z	2	2

Spectroscopic and Thermal Analysis Data

The molecular structure of **L-Quebrachitol** has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][8] Thermal analysis provides insights into its stability and phase behavior. Differential Scanning Calorimetry (DSC) has been used to confirm its melting point.[7]

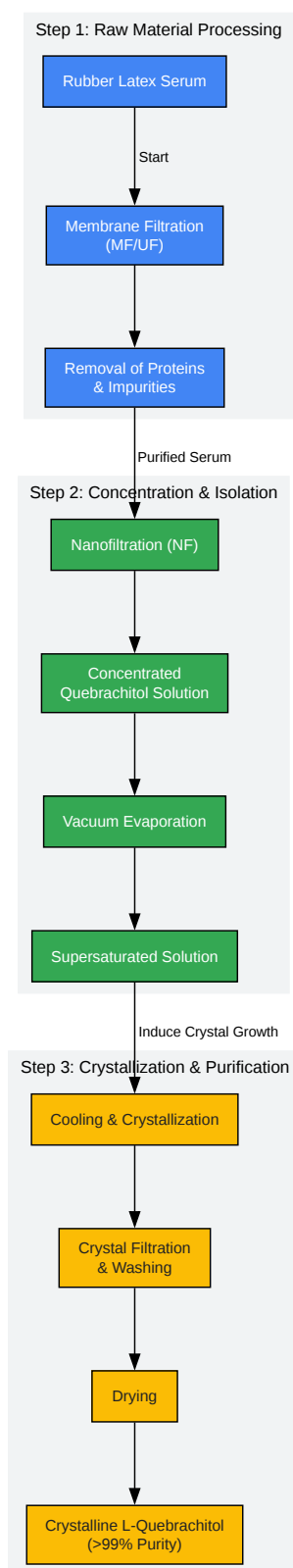
Table 3: Spectroscopic and Thermal Analysis Data for **L-Quebrachitol**

Analysis Technique	Observation	Reference
Mass Spectrometry (LC-MS)	m/z 179.03 [M-H] ⁻ in negative ionization mode	[8][9]
¹ H-NMR	Confirms highly pure structure with distinct peaks for methine and methoxy protons.	[7]
¹³ C-NMR	Used alongside ¹ H-NMR to confirm structural assignments.	[3]
Infrared (IR) Spectroscopy	Confirms the presence of hydroxyl (O-H) and methoxy (C-O) functional groups.	[3][8]
Differential Scanning Calorimetry (DSC)	Melting point observed at 184.5 °C.	[7]

Experimental Methodologies

The characterization of **L-Quebrachitol** relies on a suite of standard analytical techniques.

L-Quebrachitol is primarily isolated from the serum of *Hevea brasiliensis* latex, which is a byproduct of the natural rubber industry.[1][10] A common laboratory and pilot-scale method involves solvent extraction followed by crystallization.[7][8] An advanced approach utilizes membrane filtration to remove impurities before concentration and crystallization, yielding a product with very high purity (99.20%).[3][8]



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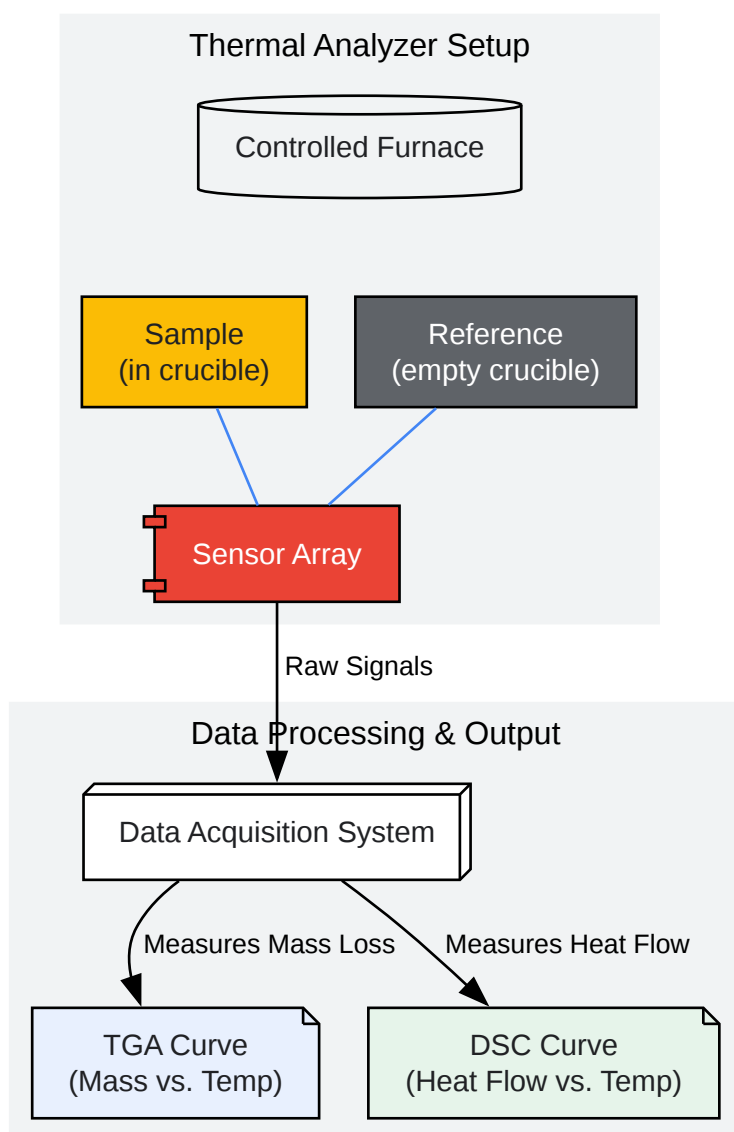
Diagram 1: Advanced workflow for the isolation and crystallization of **L-Quebrachitol**.

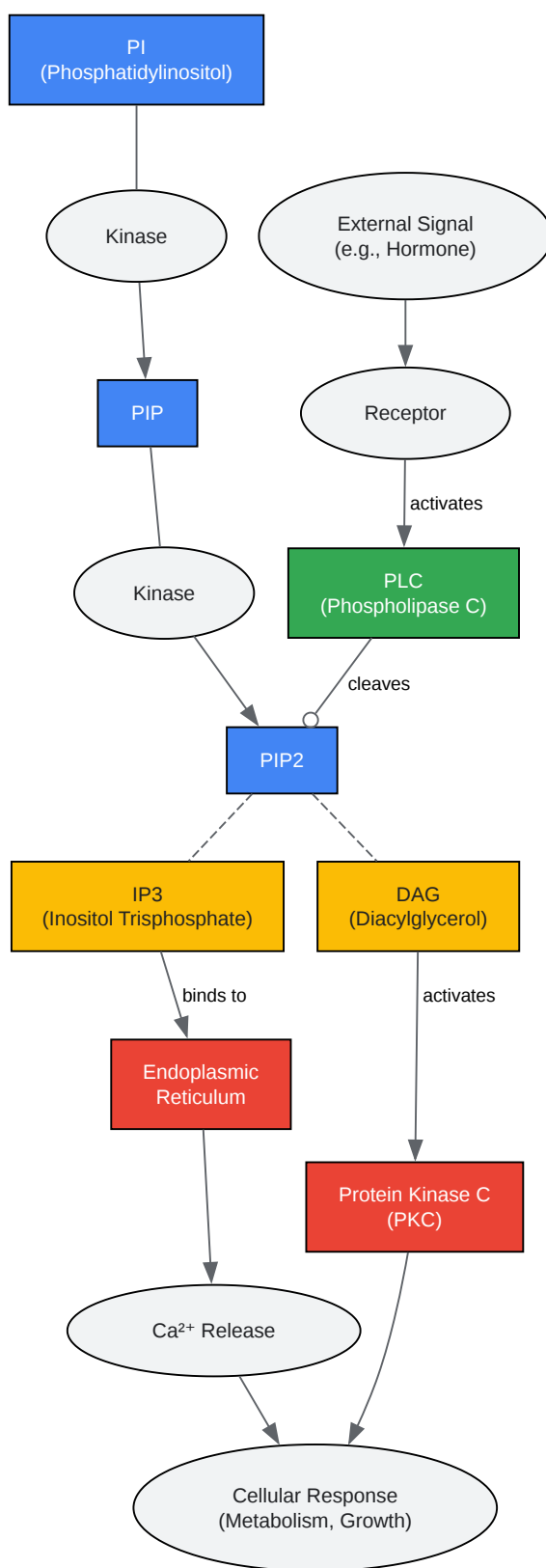
Single-crystal XRD is the definitive method for determining the three-dimensional atomic structure of crystalline compounds.

- **Crystal Selection:** A high-quality, single crystal of **L-Quebrachitol** is mounted on a goniometer.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffraction pattern (reflections) is recorded by a detector at various angles.[\[11\]](#) Low-temperature data collection is often employed to reduce thermal vibrations and improve resolution.[\[3\]](#)
- **Structure Solution:** The positions of the reflections are used to determine the unit cell dimensions. The intensities are used to determine the arrangement of atoms within the unit cell, revealing bond lengths and angles.[\[11\]](#)[\[12\]](#)

Thermal analysis techniques like DSC and Thermogravimetric Analysis (TGA) characterize material properties as a function of temperature.[\[13\]](#)[\[14\]](#)

- **Sample Preparation:** A small, accurately weighed amount of crystalline **L-Quebrachitol** (typically 1-10 mg) is placed into a crucible (e.g., aluminum or alumina).[\[15\]](#)[\[16\]](#)
- **Measurement:** The sample crucible and an empty reference crucible are placed in a furnace. The temperature is ramped at a controlled rate (e.g., 10 °C/min).
- **Data Acquisition:**
 - **DSC:** Measures the difference in heat flow required to maintain the sample and reference at the same temperature, revealing thermal events like melting (endotherm) or crystallization (exotherm).[\[13\]](#)
 - **TGA:** Measures the change in sample mass over time as the temperature changes, indicating thermal stability and decomposition profiles.[\[17\]](#)



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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Crystalline L-Quebrachitol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678631#physicochemical-properties-of-crystalline-l-quebrachitol]

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